4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
Descripción
Propiedades
IUPAC Name |
4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O3S/c1-11-8-17(16(20)10-15(11)19)27(24,25)23-6-4-14(5-7-23)26-18-9-12(2)21-13(3)22-18/h8-10,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJENLYMNDMWGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine typically involves several steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate diketones and amidines under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 2,4-dichloro-5-methylphenylsulfonyl chloride, under basic conditions.
Final Assembly: The final step involves the coupling of the sulfonylated piperidine with the pyrimidine core, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide using reducing agents such as lithium aluminum hydride.
Substitution: The dichloromethylphenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or sulfoxides.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown its ability to inhibit nitric oxide secretion in LPS-induced RAW264.7 macrophages, suggesting its potential for treating inflammatory diseases such as arthritis. The unique structural characteristics may allow for interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Potential
The compound's structure could also confer anticancer properties. Similar compounds have been evaluated for their ability to inhibit specific cancer-related pathways. For instance, derivatives containing pyrimidine rings have shown promise as inhibitors of fibroblast growth factor receptor tyrosine kinases, which are implicated in tumor growth and metastasis .
Study on Anti-inflammatory Effects
A study conducted on the compound's anti-inflammatory effects involved treating RAW264.7 macrophages with LPS and measuring nitric oxide production. Results indicated a significant reduction in nitric oxide levels when treated with the compound, supporting its potential use in inflammatory conditions.
Anticancer Activity Assessment
In another study focusing on anticancer activity, derivatives of similar structures were tested against various cancer cell lines. The findings suggested that modifications to the pyrimidine ring could enhance inhibitory effects on cancer cell proliferation .
Mecanismo De Acción
The mechanism of action of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine would depend on its specific application. Generally, the sulfonyl group can form strong interactions with protein targets, while the piperidine ring can enhance binding affinity and specificity. The pyrimidine core may interact with nucleic acids or enzymes, influencing biological pathways.
Comparación Con Compuestos Similares
Piperidine/Sulfonyl Derivatives
Compounds 8a–8c and 14a–14d from share structural motifs with the target compound, including piperidine cores and sulfonyl/benzoyl substituents. For example:
- 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) features a fluorophenylsulfonyl-piperidine group but incorporates a urea linker instead of a pyrimidine.
- Synthesis yields for these analogs vary widely (35.2–65.2%), suggesting that the introduction of electron-withdrawing groups (e.g., trifluoromethyl in 8b ) may reduce efficiency. The target compound’s synthesis, if analogous to the NaH-mediated method described for 7j–7l , might face similar scalability challenges .
Thienopyrimidine Analogs
The compound 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () replaces the pyrimidine core with a thieno[2,3-d]pyrimidine system. Key differences include:
- Molecular Weight and LogP: The thienopyrimidine derivative has a molecular weight of 488.38 g/mol and a calculated LogP of 6.5, indicating high lipophilicity.
- Piperazine vs. Piperidine: The piperazine ring in the thienopyrimidine analog introduces additional nitrogen atoms, increasing polarity and basicity, which may alter target-binding kinetics compared to the target’s piperidine system .
Physicochemical and Pharmacological Properties
Halogenation Effects
The 2,4-dichloro-5-methylphenyl group in the target compound provides steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets.
Core Heterocycle Impact
- Pyrimidine vs. Thienopyrimidine: The pyrimidine core in the target compound lacks the sulfur atom and fused thiophene ring present in the thienopyrimidine analog (). This difference could influence aromatic stacking interactions and metabolic stability, as sulfur-containing heterocycles are often prone to oxidative metabolism .
- Dimethyl Substitution : The 2,6-dimethyl groups on the pyrimidine ring may shield the core from enzymatic degradation, enhancing metabolic stability compared to unsubstituted analogs .
Hypothetical Activity and Selectivity
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Sulfonyl-Piperidine Derivatives : Compounds like 14d () with sulfonyl-piperidine moieties are often investigated as kinase inhibitors or GPCR modulators. The dichloro-methylphenyl group in the target compound may improve selectivity for targets requiring halogen bonding (e.g., certain ATP-binding pockets) .
- Thienopyrimidine Systems: The analog in , with its extended π-system, might exhibit stronger intercalation with nucleic acids or aromatic residues in enzymes, suggesting divergent applications compared to the target compound’s pyrimidine-based structure .
Actividad Biológica
The compound 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article will explore the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.3 g/mol. Its unique structure includes a pyrimidine ring, a piperidine moiety linked through a sulfonyl group, and a dichloromethylphenyl group that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇Cl₂N₃O₃S |
| Molecular Weight | 402.3 g/mol |
| CAS Number | 1448079-08-0 |
Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory activity . In vitro studies have demonstrated its ability to inhibit nitric oxide secretion in LPS-induced RAW264.7 macrophages, suggesting its potential as an anti-inflammatory agent. The presence of the dichloromethylphenyl group is believed to enhance the compound's interaction with various biological targets involved in inflammatory pathways.
Anticancer Potential
The compound's structural characteristics may also confer anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation and migration. For instance, studies on related pyrimidine derivatives have demonstrated their ability to significantly inhibit cell proliferation in various cancer cell lines . The specific mechanisms by which this compound exerts its anticancer effects remain an area for further research.
The exact mechanism of action for 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is not fully elucidated but is believed to involve interactions with key enzymes and receptors involved in inflammatory and cancerous processes. Binding affinity studies and receptor interaction assays are necessary to further understand how this compound interacts with biological systems.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's effect on nitric oxide production in macrophages, finding that it significantly reduced levels compared to untreated controls. This suggests a potential application in treating inflammatory diseases such as arthritis .
- Anticancer Activity : Related compounds have shown promising results in inhibiting pancreatic cancer cell lines with IC50 values indicating potent activity. Further studies are needed to determine if this compound exhibits similar effects .
- Enzyme Inhibition : The sulfonamide moiety present in the compound has been associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease, which could contribute to its overall pharmacological profile .
Q & A
Q. What are the standard protocols for synthesizing 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine?
- Methodology :
- Step 1 : React piperidin-4-ol derivatives with sulfonyl chlorides (e.g., 2,4-dichloro-5-methylbenzenesulfonyl chloride) in dichloromethane using NaOH as a base to form the sulfonylated piperidine intermediate .
- Step 2 : Couple the intermediate with 4-hydroxy-2,6-dimethylpyrimidine via nucleophilic substitution under anhydrous conditions.
- Optimization : Monitor reaction progress using TLC and purify via column chromatography. Adjust stoichiometry to address low yields (e.g., excess sulfonyl chloride to drive the reaction) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the sulfonyl group (~7-8 ppm for aromatic protons) and piperidine/pyrimidine protons (~3-5 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., 469.3 g/mol for C₁₉H₂₀Cl₂N₃O₃S).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., dihedral angles between aromatic rings) .
Q. What safety precautions are critical during handling?
- Key Measures :
Advanced Research Questions
Q. How can computational modeling predict the compound’s drug-likeness and bioavailability?
- Approach :
- Use tools like SwissADME or Molinspiration to calculate logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bond donors/acceptors.
- Case Study : A structurally similar pyrimidine derivative showed TPSA < 90 Ų and logP ~3.5, indicating moderate oral bioavailability .
- Validate predictions with in vitro permeability assays (e.g., Caco-2 cell models) .
Q. How to design assays for evaluating the compound’s antimicrobial or anticancer activity?
- Experimental Design :
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (MIC determination). Include positive controls (e.g., ciprofloxacin) .
- Anticancer : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values to reference drugs (e.g., doxorubicin) .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or Western blotting for target protein modulation (e.g., Bcl-2/Bax ratios) .
Q. How to resolve contradictions in crystallographic data for polymorphic forms?
- Resolution Strategy :
- Compare dihedral angles between pyrimidine and aromatic rings across polymorphs (e.g., 12.8° vs. 5.2° in similar compounds) .
- Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯O bonds) influencing crystal packing .
- Validate stability via DSC to determine thermodynamically favored polymorphs .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methods :
- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl increased solubility by 10-fold) .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
Q. How to investigate the compound’s interaction with biological targets (e.g., enzymes)?
- Techniques :
- Molecular Docking : Model binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on sulfonyl and pyrimidine moieties as key pharmacophores .
- SPR Spectroscopy : Measure binding kinetics (ka/kd) in real-time. For example, a related piperazine-pyrimidine compound showed Kd = 120 nM for a kinase target .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
Q. Why do computational predictions of bioavailability conflict with in vivo data?
- Mitigation :
- Reassess logP and TPSA thresholds for the specific compound class (e.g., sulfonamides may require lower logP for CNS penetration) .
- Incorporate transporter-mediated efflux (e.g., P-gp) in predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
